6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)20-14(19-8)17-7-18-20/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZJTRAUOGKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted triazolopyrimidines with new functional groups.
Scientific Research Applications
Scientific Research Applications
6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a versatile material that is used in scientific research. Research has shown promising results in interactions of this compound with biological targets. Studies indicate that it can effectively inhibit certain enzymes involved in metabolic pathways that are critical for cancer cell proliferation. Additionally, its interaction with microbial membranes suggests potential use as an antimicrobial agent. Ongoing studies aim to further elucidate these interactions and optimize the compound for enhanced efficacy.
The biological activity of this compound is noteworthy as it exhibits significant antimicrobial and anticancer properties. It has been found that the mechanism of action involves inhibition of specific enzymes and receptors that are critical in cellular processes such as DNA replication and microbial cell membrane integrity. This makes it a candidate for further development in pharmaceutical applications aimed at treating infections and cancer.
Structural Similarities and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazole | Simple triazole ring | Antifungal and antibacterial |
| Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines | Fused triazole-pyrimidine structure | Anticancer and anti-inflammatory |
| 6-Methyl-[1,2,4]triazolo[3,4-b]quinazoline | Quinazoline fused with triazole | Antitumor activity |
Mechanism of Action
The mechanism of action of 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Position 2 Modifications : Sulfonamide (8b) and carboxamide derivatives exhibit divergent activities—herbicidal vs. anticancer—highlighting the role of functional groups in target specificity .
- Halogen vs. Methyl Substitutions : The 5,7-dichloro analog () shows higher toxicity compared to 5,7-dimethyl derivatives, suggesting methyl groups improve safety profiles .
- Dichlorophenyl Group : The 6-(2,6-dichlorobenzyl) substitution in the target compound may enhance binding to hydrophobic enzyme pockets, similar to dichlorophenyl-containing drugs like diclosulam (a herbicide) .
Mechanistic Insights
- Anticancer Activity : Hybrids with indole fragments (e.g., ) inhibit cancer cell proliferation (MGC-803, HCT-116) via tubulin disruption or kinase inhibition. The target compound’s dichlorophenyl group may similarly target tumor-associated isoforms like hCA IX/XII .
- Herbicidal Activity: Sulfonamide derivatives (e.g., 8a–8f) inhibit Brassica campestris and Echinochloa crusgalli by targeting acetolactate synthase (ALS), a common herbicide mechanism .
- Antimicrobial Activity : Diheterocyclic hybrids (e.g., 1,3,4-oxadiazole-triazolo[1,5-a]pyrimidine) show fungicidal activity against Rhizoctonia solani (87% inhibition at 200 ppm) .
Biological Activity
The compound 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10Cl2N4
- Molecular Weight : 281.14 g/mol
Biological Activity Overview
The biological activity of triazolo-pyrimidines is largely attributed to their interactions with various biological targets. This compound has shown potential in several areas:
1. Antiviral Activity
Research has indicated that triazolo-pyrimidines can inhibit viral replication. For instance:
- A study demonstrated that derivatives of triazolo-pyrimidine exhibited significant inhibitory effects on hepatitis B virus (HBV) surface antigen secretion. The structure-activity relationship (SAR) analysis revealed that modifications to the triazole and pyrimidine moieties could enhance antiviral efficacy .
2. Antitumor Activity
Triazolo-pyrimidines have also been evaluated for their anticancer properties:
- A series of compounds similar to the target compound were synthesized and tested against various cancer cell lines. These studies highlighted their ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes:
- Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By targeting viral proteins or enzymes necessary for replication.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Enzyme Inhibition : Blocking critical enzymes like DHFR disrupts nucleotide synthesis and cellular proliferation.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. Key steps include:
- Additive-driven cyclization : Use of catalysts like ammonium persulfate (APS) to enhance reaction efficiency and yield .
- Substituent introduction : The 2,6-dichlorophenylmethyl group is introduced via nucleophilic substitution or coupling reactions under controlled temperatures (70–90°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., δ 2.38 ppm for methyl groups, δ 7.34–8.91 ppm for aromatic protons) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) confirm molecular weight .
Q. What analytical techniques ensure purity and identity of the synthesized compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Melting point analysis : Sharp melting ranges (e.g., 192–195°C) indicate homogeneity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values .
Q. What structural features influence its bioactivity in preliminary studies?
- Lipophilicity : The dichlorophenyl group enhances membrane permeability, as calculated via SwissADME (LogP ≈ 3.2) .
- Hydrogen bonding : The triazolo-pyrimidine core interacts with biological targets (e.g., enzymes) via N–H···O/N motifs .
Advanced Research Questions
Q. How can contradictory spectroscopic data between synthesis batches be resolved?
- Multi-technique validation : Cross-validate NMR, IR, and XRD data to distinguish between structural isomers or tautomers .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., triazolo vs. pyrimidine protonation states) by varying temperature or solvent .
- High-resolution MS : Differentiate isobaric impurities (e.g., Cl isotopes) .
Q. What computational approaches predict the electronic properties of this compound?
- DFT/TDDFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to predict reactivity and UV-Vis absorption .
- Molecular docking : Simulate binding affinities (e.g., to cannabinoid receptors) using AutoDock Vina .
- Solvent effect modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMSO) .
Q. How can reaction conditions be optimized to minimize byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, reducing APS concentration from 0.5% to 0.2% decreases side-product formation by 30% .
- In situ monitoring : ReactIR tracks intermediate formation to adjust reaction times dynamically .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing decomposition .
Q. What strategies address challenges in crystallizing this compound?
- Solvent screening : Use ethanol/water (7:3 v/v) for slow evaporation, yielding diffraction-quality crystals .
- Seeding : Introduce microcrystals to control nucleation and avoid amorphous phases .
- Polymorph prediction : Mercury CSD software identifies stable packing motifs (e.g., π-π stacking) .
Q. How are pharmacokinetic properties modeled for this compound?
- SwissADME predictions : Estimate bioavailability (85%), blood-brain barrier penetration (BBB+), and CYP450 interactions .
- PBPK modeling : GastroPlus simulates absorption profiles (Cₘₐₓ = 1.2 µM at 2 h post-dose) .
- Metabolite prediction : GLORYx identifies potential Phase I metabolites (e.g., hydroxylation at C5) .
Q. What advanced techniques resolve tautomerism in triazolo-pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
